Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(21)19-14-7-9-15(10-8-14)22-16-6-4-5-13(11-16)12-20/h4-12H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGAKWSFVGGCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Protection of the Aniline Precursor
The tert-butyl carbamate (Boc) group is universally employed to protect the amine functionality during multi-step syntheses. The reaction of 4-aminophenol with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) or dichloromethane (DCM) yields tert-butyl N-(4-hydroxyphenyl)carbamate. This step typically achieves >95% yield under mild conditions (0°C to room temperature, 2–4 hours) with catalytic 4-dimethylaminopyridine (DMAP).
Key Considerations :
Diaryl Ether Formation via Ullmann Coupling
The diaryl ether linkage is constructed using copper-mediated Ullmann coupling. tert-Butyl N-(4-hydroxyphenyl)carbamate reacts with 3-bromo- or 3-iodobenzaldehyde in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 100–120°C for 12–24 hours.
Representative Data :
| Reagent | Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 3-Iodobenzaldehyde | 120°C, 24 h | 58 | Column chromatography |
| 3-Bromobenzaldehyde | 100°C, 18 h | 45 | Recrystallization (EtOH) |
Mechanistic Insight :
The reaction proceeds via a copper(I)-mediated oxidative addition and reductive elimination cycle. Electron-withdrawing groups (e.g., formyl) on the aryl halide enhance electrophilicity, facilitating nucleophilic attack by the phenoxide.
Direct Formylation via Vilsmeier-Haack Reaction
An alternative route introduces the formyl group post-etherification. tert-Butyl N-[4-(3-methylphenoxy)phenyl]carbamate undergoes oxidation using pyridinium chlorochromate (PCC) in dichloromethane (DCM) at 0°C to room temperature, achieving 70–75% yield.
Optimization Notes :
- Stoichiometric PCC (1.2 equivalents) prevents over-oxidation to carboxylic acid.
- Anhydrous conditions are critical to avoid hydrolysis of the carbamate.
Alternative Methodologies and Comparative Analysis
Mitsunobu Reaction for Ether Synthesis
The Mitsunobu reaction offers a palladium-free approach. tert-Butyl N-(4-hydroxyphenyl)carbamate reacts with 3-hydroxybenzaldehyde using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature. However, yields remain modest (35–40%) due to competing side reactions.
Limitations :
Reductive Amination Pathway
A novel approach involves reductive amination of tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate’s aldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. While this method avoids harsh oxidation conditions, it requires pre-installation of the formyl group and achieves <30% yield.
Purification and Characterization
Chromatographic Techniques
Flash column chromatography with ethyl acetate/hexane gradients (10–40% EtOAc) effectively isolates the target compound. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves regioisomers, as evidenced by retention time differences of 1.5–2 minutes.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 9.96 (s, 1H, CHO), 7.82 (d, J = 8.1 Hz, 2H), 7.45–7.38 (m, 4H), 6.99 (d, J = 8.1 Hz, 2H), 1.52 (s, 9H).
- HRMS : [M+H]⁺ calcd. for C₁₉H₂₁NO₄: 328.1549; found: 328.1552.
Challenges and Practical Recommendations
Sensitivity of the Formyl Group
The aldehyde moiety is prone to oxidation and nucleophilic attack. Strategies include:
Solvent Selection for Coupling Reactions
Polar aprotic solvents (DMF, DMSO) enhance Ullmann coupling efficiency but complicate product isolation. Recent studies advocate for dimethylacetamide (DMA) as a balance between reactivity and workability.
Chemical Reactions Analysis
Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It has potential biological activity and is studied for its effects on various biological systems.
Medicine: It is investigated for its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences and Implications
Functional Groups: The 3-formylphenoxy group in the target compound provides an aldehyde at the meta position of the phenoxy ring, contrasting with 4-formylbenzyl in . The phenoxy linkage may reduce steric hindrance compared to benzyl, enhancing accessibility for nucleophilic reactions . Fluorinated analogs () exhibit increased metabolic stability and lipophilicity, making them suitable for pharmaceuticals. The target compound lacks fluorine but offers aldehyde-driven reactivity .
Molecular Weight and Solubility: The target compound’s estimated molecular weight (~300–320) is higher than simpler Boc-protected carbamates (e.g., ) due to the phenoxy-formyl substituent. This may reduce aqueous solubility, necessitating organic solvents for handling .
Applications: Unlike trifluoromethyl-containing compounds () used in agrochemicals, the target’s aldehyde group is ideal for forming imines or hydrazones, relevant in drug delivery and polymer chemistry . Aminomethyl derivatives () serve as protected amine intermediates, whereas the target’s formyl group enables crosslinking or bioconjugation .
Biological Activity
Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a phenoxy group with a formyl substituent. This structural arrangement is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may inhibit specific enzymes or modulate signaling pathways, leading to therapeutic effects such as:
- Antimicrobial Activity : The compound exhibits potential against various pathogens.
- Anticancer Properties : Preliminary studies suggest it may inhibit tumor growth through mechanisms similar to other phenolic compounds.
Biological Activity Summary
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, showcasing its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined, indicating significant potency compared to standard antibiotics.
-
Anticancer Activity :
- In vitro assays on various cancer cell lines (e.g., HCT-15 colon carcinoma) revealed that the compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics. The structure-activity relationship (SAR) studies indicated that the presence of the phenoxy and formyl groups was essential for enhancing cytotoxicity .
- Mechanistic Insights :
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves reacting 4-(3-formylphenoxy)aniline with tert-butyl chloroformate under basic conditions. Key steps include:
- Reagents : Tert-butyl chloroformate, triethylamine (base), and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvents .
- Procedure : Add tert-butyl chloroformate dropwise to a stirred solution of the amine and base at 0–5°C. Stir for 4–6 hours at room temperature.
- Optimization :
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS to confirm molecular ion peak (expected m/z: calculated based on C₁₈H₁₉NO₄) .
Q. What safety protocols should be prioritized when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Purity Validation : Re-analyze compounds using HPLC and NMR to rule out impurities affecting bioassay results .
- Assay Standardization : Use positive controls (e.g., indomethacin for anti-inflammatory assays) and replicate experiments under identical conditions (pH, temperature) .
- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of activity variations across studies .
Q. What computational strategies are effective in predicting reactivity and interaction mechanisms with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites of nucleophilic/electrophilic reactivity .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., kinases) or receptors .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100-ns trajectories to assess stability of binding poses .
Q. What methodologies enable systematic exploration of structure-activity relationships (SAR) for analogs in drug discovery?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace formyl with hydroxyethyl or trifluoromethyl groups) and test bioactivity .
- Biological Assays :
- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., COX-2) using fluorometric assays .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
- Data Modeling : Use QSAR (Quantitative SAR) tools like MOE or KNIME to correlate structural descriptors (logP, polar surface area) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
